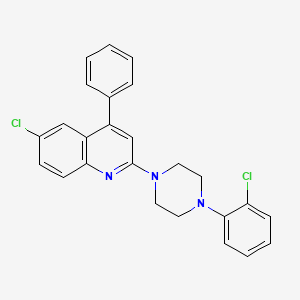
6-Chloro-2-(4-(2-chlorophenyl)piperazin-1-yl)-4-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-Chloro-2-(4-(2-chlorophenyl)piperazin-1-yl)-4-phenylquinoline” is a complex organic molecule. It contains a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains a piperazine ring, which is a type of organic compound that consists of a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and nitrogen atoms. The planarity of the benzyl group of the cation, that is, E (C16−C22), is obvious from its rms deviation of 0.0148 Å .Chemical Reactions Analysis
Quinolines are known to undergo various chemical reactions, including electrophilic substitution, due to the presence of the aromatic ring . Piperazines can react with carboxylic acids to form amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, compounds with aromatic rings like quinolines have high stability and low reactivity .科学的研究の応用
Antimicrobial Activities
Research has shown that compounds structurally related to "6-Chloro-2-(4-(2-chlorophenyl)piperazin-1-yl)-4-phenylquinoline" exhibit significant antimicrobial properties. For instance, Patel and Patel (2010) synthesized Schiff base and thiazolidinone derivatives of a fluoroquinolone, demonstrating excellent antibacterial and antifungal activity compared to standard drugs like ampicillin. This suggests the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Synthesis and Pharmacological Applications
The structural flexibility of "this compound" allows for the synthesis of derivatives with potential as pharmacological agents. Alhaider et al. (1985) explored the design and synthesis of 4-phenylquinoline derivatives, including modifications at the 2-position of the quinoline ring, demonstrating potential antidepressant activities. These findings highlight the compound's relevance in designing novel antidepressants (Alhaider et al., 1985).
Anticancer Activities
Further research into derivatives of "this compound" has shown promise in anticancer applications. Solomon et al. (2019) developed sulfonyl analogs derived from 4-aminoquinoline, exhibiting potent anticancer activities against various cancer cell lines, indicating the compound's utility in cancer research and therapy (Solomon et al., 2019).
Corrosion Inhibition
In the field of materials science, derivatives of "this compound" have been investigated for their corrosion inhibitory effects. El Faydy et al. (2020) studied the use of 8-Hydroxyquinoline-based piperazine derivatives as corrosion inhibiting additives, demonstrating significant improvements in anti-corrosion properties of steel in HCl electrolyte, showcasing the compound's application beyond pharmacology (El Faydy et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
6-chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N3/c26-19-10-11-23-21(16-19)20(18-6-2-1-3-7-18)17-25(28-23)30-14-12-29(13-15-30)24-9-5-4-8-22(24)27/h1-11,16-17H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPFJGDDWNBJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-3-fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2599184.png)
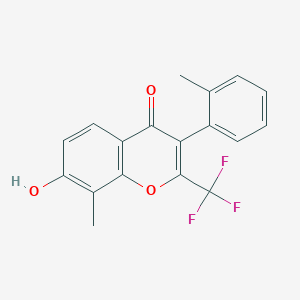
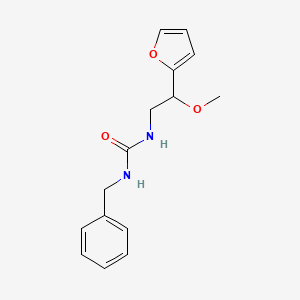
![Ethyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2599187.png)
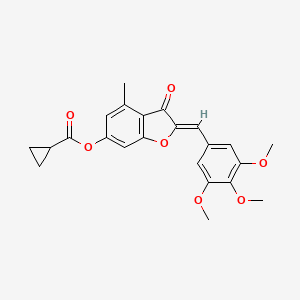
![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2599193.png)
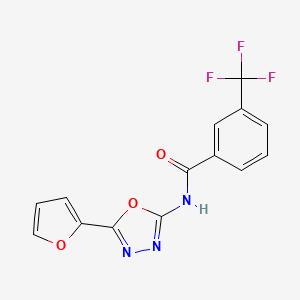
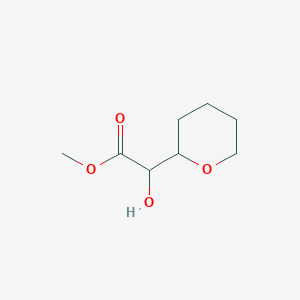
![6-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinazoline](/img/structure/B2599196.png)
![Methyl 2-[4-(prop-2-ynamido)phenyl]acetate](/img/structure/B2599197.png)


![4-[Methyl(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2599201.png)
![3-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2599203.png)
